molecular formula C47H56Cl2F3N3O6S B1243135 Azelastine/fluticasone propionate CAS No. 1417803-89-4

Azelastine/fluticasone propionate

Cat. No.: B1243135
CAS No.: 1417803-89-4
M. Wt: 918.9 g/mol
InChI Key: GEVMVZWOOIIINI-KTIJLCEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelastine/fluticasone propionate is a combination nasal spray containing two active ingredients: azelastine hydrochloride and fluticasone propionate. It is primarily used for the relief of symptoms associated with seasonal allergic rhinitis in adults and children aged six years and older . Azelastine hydrochloride is an antihistamine, while fluticasone propionate is a corticosteroid. Together, they provide both rapid and sustained relief from allergy symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Azelastine Hydrochloride: Azelastine hydrochloride is synthesized through a multi-step process involving the reaction of phthalazinone with various reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

    Fluticasone Propionate: Fluticasone propionate is synthesized through a series of chemical reactions starting from a steroid nucleus. The process involves multiple steps, including oxidation, reduction, and esterification reactions under specific conditions to yield the final product.

Industrial Production Methods

The industrial production of Azelastine/fluticasone propionate involves the combination of azelastine hydrochloride and fluticasone propionate in a specific ratio to create a homogeneous suspension. This suspension is then filled into metered-dose nasal spray devices under sterile conditions to ensure product safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Fluticasone propionate undergoes oxidation reactions during its synthesis.

    Reduction: Reduction reactions are also involved in the synthesis of fluticasone propionate.

    Substitution: Azelastine hydrochloride synthesis involves substitution reactions where specific functional groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Used in the synthesis of fluticasone propionate.

    Reducing Agents: Utilized in the reduction steps of fluticasone propionate synthesis.

    Solvents: Various organic solvents are used to facilitate the reactions.

Major Products Formed

    Azelastine Hydrochloride: The final product of the azelastine synthesis process.

    Fluticasone Propionate: The final product of the fluticasone synthesis process.

Scientific Research Applications

Azelastine/fluticasone propionate has several scientific research applications, particularly in the fields of medicine and pharmacology:

Mechanism of Action

Azelastine/fluticasone propionate works through the combined actions of azelastine hydrochloride and fluticasone propionate:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azelastine/fluticasone propionate’s uniqueness lies in its combination of an antihistamine and a corticosteroid, providing both rapid and long-lasting relief from allergy symptoms. This dual-action mechanism makes it more effective than single-component treatments .

Properties

CAS No.

1417803-89-4

Molecular Formula

C47H56Cl2F3N3O6S

Molecular Weight

918.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride

InChI

InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1

InChI Key

GEVMVZWOOIIINI-KTIJLCEXSA-N

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

1417803-89-4

Synonyms

MP29-02

Origin of Product

United States

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